![molecular formula C10H15NSi B14249891 2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine CAS No. 496838-93-8](/img/structure/B14249891.png)
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine is a chemical compound that features a pyridine ring substituted with a dimethyl(prop-1-en-2-yl)silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine typically involves the reaction of pyridine with a suitable silylating agent. One common method is the reaction of pyridine with dimethyl(prop-1-en-2-yl)silane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst, or organometallic reagents like Grignard reagents.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silyl hydrides.
Substitution: Formation of halogenated pyridine derivatives or organosilicon compounds.
Aplicaciones Científicas De Investigación
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine involves its interaction with specific molecular targets. The silyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activities. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl(prop-2-en-1-yl)silane: Similar in structure but lacks the pyridine ring.
2-[Dimethyl(prop-2-en-1-yl)silyl]diethylamine: Contains a diethylamine group instead of a pyridine ring.
Methyl isoeugenol: Contains a methoxy group and a propenyl group but lacks the silicon atom.
Uniqueness
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine is unique due to the presence of both a silyl group and a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in coordination chemistry, material science, and medicinal chemistry.
Propiedades
Número CAS |
496838-93-8 |
|---|---|
Fórmula molecular |
C10H15NSi |
Peso molecular |
177.32 g/mol |
Nombre IUPAC |
dimethyl-prop-1-en-2-yl-pyridin-2-ylsilane |
InChI |
InChI=1S/C10H15NSi/c1-9(2)12(3,4)10-7-5-6-8-11-10/h5-8H,1H2,2-4H3 |
Clave InChI |
RBBCYJTTWMCQMO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)[Si](C)(C)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


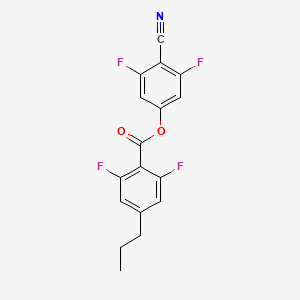
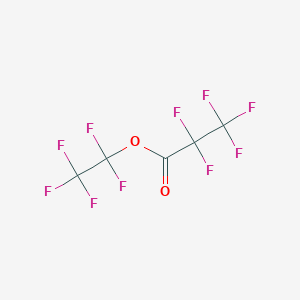
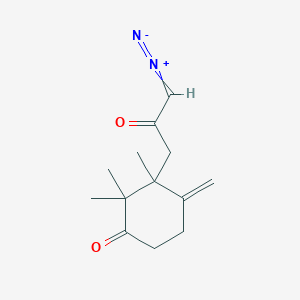
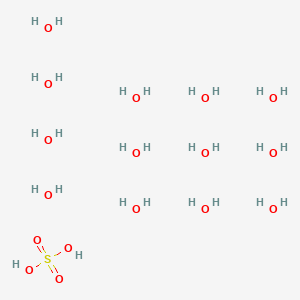
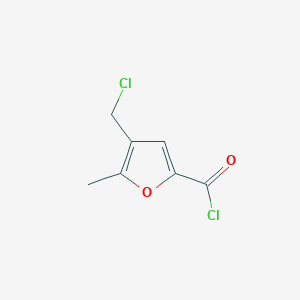
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
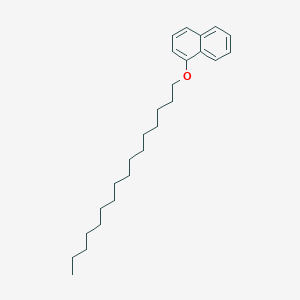
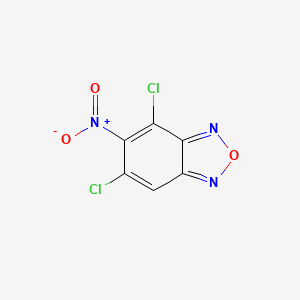
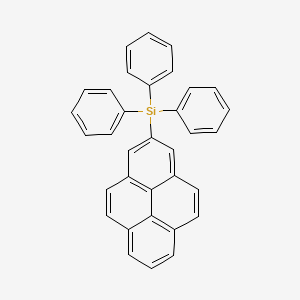

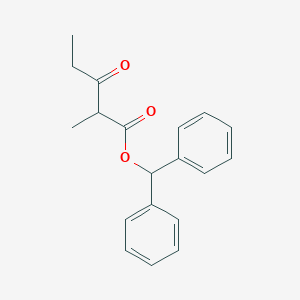
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
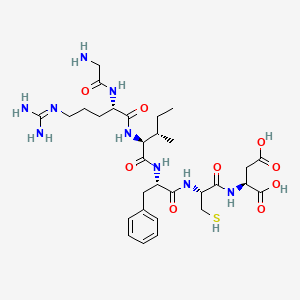
![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
